molecular formula C23H18ClN3O2S B2410790 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide CAS No. 392255-19-5

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide

Cat. No. B2410790
CAS RN: 392255-19-5
M. Wt: 435.93
InChI Key: ULCYOQQFCCTUEA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Computational and Electrochemical Analysis

In a study by Saraswat and Yadav (2020), quinoxaline derivatives were synthesized and applied as corrosion inhibitors for mild steel in acidic medium, showcasing the potential of such compounds in material science and corrosion prevention. This work illustrates the relevance of computational and electrochemical analyses in understanding and improving the properties of chemical compounds for industrial applications (Saraswat & Yadav, 2020).

Synthesis of Antimicrobial Agents

El-Gaby et al. (2000) explored the synthesis of dibenzo[c,f]chromenes and related compounds as antimicrobial agents, indicating the potential of naphthamide derivatives in pharmaceutical research for developing new antimicrobial drugs (El-Gaby, Zahran, Ismail, & Ammar, 2000).

Semiconducting Copolymers and Conductive Materials

Takimiya et al. (2002) and Nakano, Osaka, & Takimiya (2015) discussed the synthesis, structures, and properties of naphthodithiophenes and their derivatives for application in conductive charge-transfer complexes and low-bandgap polymers, underscoring the significance of such compounds in the development of organic electronics and semiconducting materials (Takimiya, Kato, Aso, Ogura, & Otsubo, 2002); (Nakano, Osaka, & Takimiya, 2015).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, highlighting the importance of molecular docking and quantum chemical calculations in understanding receptor-ligand interactions, which is crucial for drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Safety and Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c1-29-21-11-15-5-3-2-4-14(15)10-18(21)23(28)25-22-19-12-30-13-20(19)26-27(22)17-8-6-16(24)7-9-17/h2-11H,12-13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCYOQQFCCTUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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